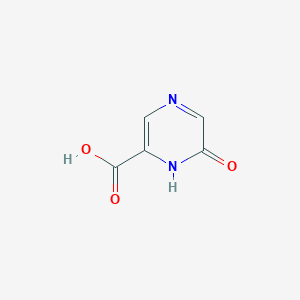

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-oxo-1H-pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-2-6-1-3(7-4)5(9)10/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXIGTYJDLGWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436385 | |

| Record name | 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13924-99-7 | |

| Record name | 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid is limited. This guide summarizes the existing information and provides inferred properties and methodologies based on structurally related compounds. All inferred information should be experimentally verified.

Core Properties

This compound, also known as 6-Hydroxypyrazine-2-carboxylic acid, is a heterocyclic organic compound. Its structure consists of a pyrazinone ring with a carboxylic acid substituent.

Physicochemical Properties

Quantitative data for the target molecule is sparse. The following table summarizes the available and predicted information.

| Property | Value | Source |

| CAS Number | 13924-99-7 | [1][2] |

| Molecular Formula | C₅H₄N₂O₃ | [2] |

| Molecular Weight | 140.10 g/mol | [2] |

| Density | 1.63 g/cm³ | [1][3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Not available | |

| SMILES Code | O=C(C(N1)=CN=CC1=O)O | [2] |

Synthesis and Experimental Protocols

Potential Synthetic Pathway

A plausible synthetic route could involve the condensation of glyoxylic acid with an appropriate α-amino amide, followed by cyclization and oxidation. The following diagram illustrates a generalized workflow for the synthesis of pyrazinone derivatives, which could be adapted for the target molecule.

Caption: Generalized workflow for the synthesis of 2(1H)-pyrazinone derivatives.

Example Experimental Protocol (Inferred)

The following is a hypothetical, generalized protocol for the synthesis of a pyrazinone carboxylic acid derivative, which would require significant optimization for the target molecule.

Materials:

-

α-Amino acid amide (e.g., 2-amino-2-carbamoyl-acetic acid)

-

A 1,2-dicarbonyl compound (e.g., glyoxal)

-

Solvent (e.g., ethanol, water)

-

Acid or base catalyst (optional)

-

Oxidizing agent (e.g., air, mild oxidant)

Procedure:

-

Condensation: Dissolve the α-amino acid amide and the 1,2-dicarbonyl compound in a suitable solvent. The reaction may be heated or catalyzed to facilitate the initial condensation reaction to form an intermediate.

-

Cyclization: The intermediate is then heated, potentially with the addition of a dehydrating agent, to induce cyclization and form the dihydropyrazinone ring.

-

Oxidation: The resulting dihydropyrazinone is oxidized to the aromatic pyrazinone. This can sometimes be achieved by bubbling air through the reaction mixture or by using a mild chemical oxidant.

-

Purification: The final product is isolated and purified using standard techniques such as crystallization, and column chromatography.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Biological Properties and Potential Applications

Direct studies on the biological activity of this compound are not prominent in the literature. However, the pyrazinone and pyrazine carboxylic acid scaffolds are present in numerous biologically active molecules.

Antimycobacterial Activity

The structurally related compound, pyrazinoic acid, is the active metabolite of pyrazinamide, a first-line drug for the treatment of tuberculosis.[5] Pyrazinoic acid is thought to act as a protonophore, disrupting the membrane potential and acidifying the cytoplasm of Mycobacterium tuberculosis.[6] This suggests that this compound and its derivatives could be investigated for similar antimycobacterial properties.

Other Potential Biological Activities

Derivatives of pyrazine-2-carboxylic acid have been explored for a range of biological activities, including:

-

Antifungal activity .[7]

-

Inhibition of photosynthetic electron transport .[7]

-

Kinase inhibition : Certain 2(1H)-pyrazinone derivatives have been designed as inhibitors of protein kinases, which are important targets in cancer therapy.[8]

The following diagram illustrates a potential logic for exploring the biological activity of the target compound based on the activities of related structures.

Caption: Logical relationship for inferring biological activity.

Spectral Data (Inferred)

No experimental spectra for this compound were found. However, based on its structure, the following characteristic signals can be predicted.

¹H NMR Spectroscopy

-

Aromatic protons: Two signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the two protons on the pyrazinone ring.

-

Carboxylic acid proton: A broad singlet, typically downfield (>10 ppm).

-

N-H proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Carbonyl carbons: Two signals in the downfield region (typically 160-180 ppm) corresponding to the carboxylic acid and the amide carbonyl carbons.

-

Aromatic carbons: Signals in the aromatic region (typically 120-150 ppm) for the carbons of the pyrazinone ring.

IR Spectroscopy

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

N-H stretch: A moderate band around 3200-3400 cm⁻¹.

-

C=O stretch (carboxylic acid and amide): Strong absorptions in the region of 1650-1750 cm⁻¹.

-

C=C and C=N stretches: Absorptions in the 1450-1650 cm⁻¹ region.

Conclusion and Future Directions

This compound is a compound with limited available data. However, its structural similarity to known biologically active molecules, particularly in the pyrazinone and pyrazine carboxylic acid classes, suggests that it could be a valuable scaffold for further investigation in drug discovery.

Future research should focus on:

-

Developing and optimizing a reliable synthetic route to produce the compound in sufficient quantities for further study.

-

Thoroughly characterizing the compound using modern analytical techniques to establish a complete physicochemical profile.

-

Screening the compound for a range of biological activities, with a primary focus on antimycobacterial and anticancer properties, based on the activities of its structural analogs.

-

Investigating the structure-activity relationships of derivatives to identify more potent and selective compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. 13924-99-7|this compound|BLD Pharm [bldpharm.com]

- 3. CAS#:13924-99-7 | this compound | Chemsrc [chemsrc.com]

- 4. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazinoic acid - Wikipedia [en.wikipedia.org]

- 6. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Theoretical and Comparative Guide to the Potential Biological Activity of 6-Oxo-1,6-dihydropyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive theoretical and comparative analysis of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid based on available scientific literature for structurally related compounds. To date, there is a notable lack of direct experimental data on the biological activity of this specific molecule. This guide is intended to serve as a roadmap for future research by hypothesizing potential activities and outlining experimental strategies.

Introduction: The Pyrazinone Core in Medicinal Chemistry

This compound belongs to the pyrazinone class of heterocyclic compounds. The pyrazine ring is a key scaffold in numerous biologically active molecules, including approved drugs. Its derivatives are known to exhibit a wide range of pharmacological effects, such as antimicrobial, anticancer, and enzyme inhibitory activities. The presence of both a carboxylic acid and a lactam (in the pyrazinone ring) suggests potential for diverse molecular interactions, making it an intriguing candidate for drug discovery.

This guide will explore the potential biological activities of this compound by drawing parallels with its closest and most well-studied analog, pyrazinoic acid (the active metabolite of the anti-tuberculosis drug pyrazinamide), as well as other relevant pyrazine and pyrazinone derivatives.

Molecular Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its biological behavior. While experimental data for this compound is scarce, computational methods can provide valuable predictions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₅H₄N₂O₃ | Provides the elemental composition. |

| Molecular Weight | 140.09 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| logP (Octanol/Water) | -1.5 to -0.5 | Suggests high hydrophilicity, which may impact cell membrane permeability but favor solubility. |

| Topological Polar Surface Area (TPSA) | 83.05 Ų | Indicates potential for good oral absorption. |

| pKa (acidic) | 2.5 - 3.5 | The carboxylic acid is expected to be deprotonated at physiological pH. |

| pKa (basic) | -2.0 to -1.0 | The pyrazine nitrogens are weakly basic. |

| Hydrogen Bond Donors | 2 | The carboxylic acid -OH and the ring -NH. |

| Hydrogen Bond Acceptors | 4 | The two ring nitrogens and the two carbonyl oxygens. |

Note: These values are estimations from computational models and may vary from experimental results.

The structure of this compound is characterized by a planar pyrazine ring with a carbonyl group at position 6 and a carboxylic acid at position 2. This arrangement allows for potential tautomerization between the lactam and lactim forms, which could influence its binding to biological targets.

Postulated Biological Activities and Comparative Analysis

Based on the activities of structurally similar compounds, several potential biological activities can be hypothesized for this compound.

Antimycobacterial Activity

The most direct structural analog with well-documented biological activity is pyrazinoic acid (POA). POA is the active form of the anti-tuberculosis drug pyrazinamide.[1][2] The structure-activity relationship (SAR) studies of POA analogs provide a strong basis for predicting the potential of this compound in this therapeutic area. The addition of an oxo group at the 6-position could modulate the electronic properties of the pyrazine ring and its interaction with the target enzyme.

Table 2: Comparative Antimycobacterial Activity of Pyrazinoic Acid and Related Compounds

| Compound | Target Organism | Activity Metric | Value |

| Pyrazinoic Acid | Mycobacterium tuberculosis | MIC (at pH 5.6) | ~100 µg/mL |

| 5-Chloropyrazinoic Acid | Mycobacterium tuberculosis | MIC (at pH 5.6) | ~20 µg/mL |

| Pyrazinamide | Mycobacterium tuberculosis | MIC (at pH 5.6) | ~20 µg/mL |

Enzyme Inhibition

Pyrazine and pyrazinone scaffolds are present in a variety of enzyme inhibitors. The ability of this compound to chelate metal ions and form hydrogen bonds makes it a candidate for inhibiting metalloenzymes or enzymes with polar active sites. Potential targets could include:

-

Histone Deacetylases (HDACs): The carboxylic acid can act as a zinc-binding group.

-

Matrix Metalloproteinases (MMPs): Similar to HDACs, the carboxylic acid could interact with the catalytic zinc ion.

-

Kinases: The pyrazinone ring could serve as a hinge-binding motif.[1][3]

Table 3: Enzyme Inhibitory Activity of Selected Pyrazinone and Pyrazine Carboxylic Acid Derivatives

| Compound Class | Target Enzyme | Activity Metric | Reported Values |

| Pyridazinone derivatives | COX-2 | IC₅₀ | 0.05 - 0.14 µM |

| Pyrazinone derivatives | Thrombin | Kᵢ | Varies |

| Fused Pyrazinone derivatives | AMPA receptor | IC₅₀ | 6 - 13 nM[4] |

Anticancer Activity

Numerous pyrazine derivatives have been investigated for their anticancer properties. Their mechanisms of action are diverse and include the inhibition of kinases involved in cell signaling pathways and the induction of apoptosis.

Proposed Experimental Protocols

To validate the hypothesized biological activities, a systematic experimental evaluation is required.

General Workflow for Biological Screening

Detailed Methodologies

Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay):

-

Prepare a serial dilution of this compound in a 96-well microplate using Middlebrook 7H9 broth at pH 5.6.

-

Inoculate each well with a standardized suspension of Mycobacterium tuberculosis H37Rv.

-

Incubate the plates at 37°C for 5-7 days.

-

Add Alamar Blue reagent to each well and incubate for another 24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest drug concentration that prevents a color change from blue to pink.

In Vitro Kinase Inhibition Assay (e.g., against PIM-1 Kinase):

-

Prepare a reaction mixture containing the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate at room temperature to allow the phosphorylation reaction to proceed.

-

Stop the reaction and measure the fluorescence to determine the extent of peptide phosphorylation.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Potential Signaling Pathways

Given the potential for kinase inhibition, this compound could modulate intracellular signaling pathways critical for cell survival and proliferation.

Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and represents a key therapeutic target.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis with structurally related compounds suggests its potential as a valuable scaffold in drug discovery. Its similarity to pyrazinoic acid warrants investigation into its antimycobacterial properties. Furthermore, the presence of a pyrazinone core and a carboxylic acid functional group suggests a potential for enzyme inhibition, particularly against kinases and metalloenzymes, which could be exploited for anticancer therapies.

The proposed experimental workflows and hypothesized mechanisms of action in this guide provide a foundational framework for initiating the biological evaluation of this compound. Future research should focus on its synthesis and subsequent screening in a panel of relevant biological assays to uncover its therapeutic potential. Mechanistic studies will then be crucial to elucidate its mode of action and identify its specific molecular targets.

References

Spectroscopic and Mechanistic Insights into 6-Oxo-1,6-dihydropyrazine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds, namely pyrazine-2-carboxylic acid and 2-hydroxypyrazine. Detailed experimental protocols for acquiring such data are also provided. Furthermore, this guide explores the potential biological mechanism of action by drawing parallels with the well-understood signaling pathway of its close analog, pyrazinoic acid, the active metabolite of the anti-tuberculosis drug pyrazinamide.

Spectroscopic Data

The expected spectroscopic data for this compound are summarized below. These values are predicted based on the known spectral characteristics of pyrazine-2-carboxylic acid and 2-hydroxypyrazine.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented in Table 1.

Table 1. Predicted ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 8.5 - 8.7 (s, 1H) | - |

| H5 | 7.9 - 8.1 (s, 1H) | - |

| NH | 11.0 - 13.0 (br s, 1H) | - |

| COOH | 12.0 - 14.0 (br s, 1H) | - |

| C2 | - | 165 - 168 |

| C3 | - | 145 - 148 |

| C5 | - | 135 - 138 |

| C6 | - | 155 - 158 |

| COOH | - | 170 - 173 |

s = singlet, br s = broad singlet

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 2.

Table 2. Predicted Infrared (IR) Absorption Bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3200 - 2500 | Broad, Strong |

| N-H stretch (lactam) | 3200 - 3000 | Medium |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1725 - 1700 | Strong |

| C=O stretch (lactam) | 1680 - 1650 | Strong |

| C=N/C=C stretch (ring) | 1600 - 1450 | Medium-Strong |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios (m/z) for key fragments of this compound are shown in Table 3.

Table 3. Predicted Mass Spectrometry Fragmentation.

| Fragment | Predicted m/z | Description |

| [M]⁺ | 154 | Molecular Ion |

| [M-H₂O]⁺ | 136 | Loss of water |

| [M-COOH]⁺ | 109 | Loss of carboxylic acid group |

| [M-CO]⁺ | 126 | Loss of carbon monoxide |

Predicted UV-Vis Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The predicted absorption maxima for this compound in a polar solvent like methanol are presented in Table 4. A UV-Vis absorption spectrum of aqueous 2-pyrazine carboxylic acid shows a solid line in the range of 200–370 nm[1].

Table 4. Predicted UV-Vis Absorption Maxima.

| Solvent | Predicted λmax (nm) |

| Methanol | ~270 and ~330 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Apply a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare a KBr pellet by mixing a small amount of the finely ground solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a transparent disk using a hydraulic press.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, scan the region from 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing : The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the compound in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Instrumentation : Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode.

-

Set the mass range to scan from m/z 50 to 500.

-

-

Data Processing : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Workflow for Spectroscopic Analysis.

Signaling Pathway

The biological activity of this compound is not well-documented. However, its structural similarity to pyrazinoic acid, the active metabolite of the anti-tuberculosis drug pyrazinamide, suggests a potential mechanism of action. Pyrazinamide is a prodrug that is converted to pyrazinoic acid by the mycobacterial enzyme pyrazinamidase[2]. Pyrazinoic acid is thought to disrupt membrane potential and interfere with energy production in Mycobacterium tuberculosis[2]. Furthermore, it has been proposed to inhibit fatty acid synthase I (FAS I) and bind to the ribosomal protein S1 (RpsA), inhibiting trans-translation[2][3]. A potential target is also the aspartate decarboxylase PanD, which is involved in coenzyme A biosynthesis[4][5]. The following diagram illustrates a hypothetical signaling pathway for this compound based on the known mechanisms of pyrazinoic acid.

Caption: Hypothetical Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid

Disclaimer: As of the latest literature review, specific experimental data on the mechanism of action, biological targets, and quantitative bioactivity of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid is not publicly available. This guide, therefore, provides a comprehensive theoretical framework and a practical roadmap for researchers to investigate its potential pharmacological activities. The content is based on the established mechanisms of structurally related pyrazinone and pyrazole derivatives and outlines detailed experimental protocols for future studies.

Introduction: The Pyrazinone Scaffold in Drug Discovery

The pyrazinone core is a privileged scaffold in medicinal chemistry, featured in a variety of biologically active compounds. Derivatives have been explored as potent and selective inhibitors of various enzymes and receptors, demonstrating a broad therapeutic potential. Given the structural features of this compound, including a hydrogen bond donor and acceptor, a carboxylic acid moiety for potential ionic interactions, and a planar ring system, it is plausible that this compound could interact with a range of biological targets.

Predicted Biological Activities and Potential Targets Based on Structural Analogs

Based on the activities of structurally similar pyrazinone and pyrazole derivatives, we can hypothesize several potential mechanisms of action for this compound.

Enzyme Inhibition

Many pyrazinone derivatives have been identified as potent enzyme inhibitors. The following table summarizes the activities of some related compounds, which could serve as a starting point for investigating this compound.

| Compound Class | Target Enzyme | Observed Activity | Reference Compound Example | IC50/EC50 |

| Pyrazinone Derivatives | Phosphodiesterase 4 (PDE4) | Anti-inflammatory | Roflumilast (structurally distinct but contains a cyclic amide) | Not directly comparable |

| Pyrazinone Derivatives | PI3K/HDAC | Anticancer (Leukemia) | Novel pyrazin-2(1H)-one derivatives | 9q: 372 nM (PI3Kα), 4.5 nM (HDAC6) |

| Pyrazole Derivatives | VEGFR2 | Anticancer (Prostate) | 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones | 3i: 8.93 nM |

| Pyrazole Derivatives | Cyclin-Dependent Kinases (CDKs) | Antineoplastic | AT7519 | Not specified |

This table presents data for structurally related, but not identical, compounds to suggest potential areas of investigation.

Potential Signaling Pathway Modulation

Based on the enzymatic targets of related compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation, inflammation, and survival.

Caption: Hypothetical PI3K/AKT/mTOR signaling pathway inhibition.

Proposed Experimental Protocols for Mechanism of Action Studies

To elucidate the mechanism of action of this compound, a systematic experimental approach is required.

Initial Target Identification: Broad Kinase and Phosphatase Screening

Objective: To identify potential enzymatic targets from large, well-characterized enzyme families.

Methodology:

-

Compound Preparation: Synthesize and purify this compound. Prepare a stock solution in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Panel Screening: Submit the compound for screening against a broad panel of human kinases (e.g., a panel of >400 kinases) and phosphatases at a fixed concentration (e.g., 10 µM).

-

Assay Principle: These assays are typically based on measuring the consumption of ATP (for kinases) or the dephosphorylation of a substrate. Common detection methods include fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or radiometric assays.

-

Data Analysis: Calculate the percentage of inhibition for each enzyme. Hits are typically defined as enzymes showing >50% inhibition.

A Theoretical and Analytical Guide to 6-Fluoro-pyrazine-2-carboxylic Acid

This technical guide offers a comprehensive theoretical and analytical examination of 6-Fluoro-pyrazine-2-carboxylic acid, a pivotal heterocyclic compound in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delineates the molecule's physicochemical properties, computational analysis protocols, predicted spectral characteristics, and relevant experimental methodologies. The strategic incorporation of a fluorine atom onto the pyrazine-2-carboxylic acid scaffold significantly influences its electronic properties, acidity, and lipophilicity, making it a valuable intermediate for developing novel therapeutic agents.[1][2]

Physicochemical Properties: A Comparative Analysis

The introduction of a fluorine atom imparts notable changes to the molecule's physicochemical profile compared to its non-fluorinated analog, pyrazine-2-carboxylic acid. Fluorine's strong electron-withdrawing inductive effect increases the acidity of the carboxylic acid (predicted lower pKa) and enhances lipophilicity (predicted higher logP). These modifications can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][2]

| Property | 6-Fluoro-pyrazine-2-carboxylic acid | Pyrazine-2-carboxylic acid | Impact of Fluorination |

| Molecular Formula | C₅H₃FN₂O₂ | C₅H₄N₂O₂ | Addition of Fluorine |

| Molecular Weight | 142.09 g/mol [3] | 124.10 g/mol [4] | Increase |

| pKa (Predicted) | ~2.0 - 2.5 | ~2.9 - 3.62 | Decrease (Increased Acidity) |

| logP (Predicted) | ~ -0.1 to 0.4 | ~ -0.42 to 0.1 | Increase (Increased Lipophilicity) |

| Appearance | Solid | White to off-white powder[4] | Similar |

| Melting Point | Not Reported | 222-225 °C (decomposes)[5] | Likely Altered |

Computational Theoretical Analysis

Quantum chemical calculations are essential for a detailed theoretical understanding of 6-Fluoro-pyrazine-2-carboxylic acid. Density Functional Theory (DFT) provides a robust balance of accuracy and computational cost for this purpose.[2] The B3LYP functional combined with a high-level basis set like 6-311++G(d,p) is a widely accepted method for optimizing molecular geometry and predicting spectroscopic data.[2]

Protocol for Theoretical Analysis

A typical computational workflow involves geometry optimization, vibrational frequency analysis to confirm a true energy minimum, and the prediction of NMR spectra using the Gauge-Independent Atomic Orbital (GIAO) method.[2]

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| ¹H NMR | ||

| -COOH | 10.0 - 12.0 (broad singlet) | Highly deshielded acidic proton, characteristic of carboxylic acids.[6] |

| Pyrazine-H | 8.5 - 9.5 | Protons on the electron-deficient pyrazine ring are significantly deshielded. |

| ¹³C NMR | ||

| -C=O | 160 - 180 | Carbonyl carbon of a carboxylic acid.[6] |

| Pyrazine-C | 130 - 160 | Aromatic carbons in the pyrazine ring. |

| Pyrazine-C-F | >160 (with C-F coupling) | Carbon directly attached to fluorine will be significantly downfield and show splitting. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic bands for the carboxylic acid and the aromatic ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| O-H | 3300 - 2500 (very broad) | Carboxylic acid O-H stretch, indicative of hydrogen bonding.[6][7] |

| C-H | 3100 - 3000 | Aromatic C-H stretch.[8] |

| C=O | 1730 - 1700 (strong) | Carboxylic acid C=O stretch.[7][8] |

| C=N, C=C | 1600 - 1475 | Aromatic ring stretching.[8] |

| C-O | 1320 - 1210 | Carboxylic acid C-O stretch.[7] |

| C-F | 1100 - 1000 | Carbon-Fluorine stretch. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Fragment | Rationale |

| 142 | [M]⁺ | Molecular ion peak (C₅H₃FN₂O₂)⁺. |

| 125 | [M-OH]⁺ | Loss of a hydroxyl radical, common for carboxylic acids.[9] |

| 97 | [M-COOH]⁺ | Loss of the carboxyl group.[9] |

Experimental Protocols

Synthesis via Halogen Exchange

A direct and common method for synthesizing 6-Fluoro-pyrazine-2-carboxylic acid is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction starting from the more accessible 6-chloropyrazine-2-carboxylic acid.[1][10]

Protocol:

-

Reactants: 6-chloropyrazine-2-carboxylic acid is dissolved in a high-boiling point polar aprotic solvent such as DMSO or Sulfolane.

-

Fluorinating Agent: Anhydrous potassium fluoride (KF) is added in excess. A phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) may be used to enhance the solubility and reactivity of the fluoride salt.

-

Reaction Conditions: The mixture is heated to a high temperature (typically 150-220 °C) and stirred for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water and acidified with a strong acid (e.g., HCl) to precipitate the product. The crude solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Fluoro-pyrazine-2-carboxylic acid.

Quantification by High-Performance Liquid Chromatography (HPLC)

While a validated method specifically for 6-Fluoro-pyrazine-2-carboxylic acid is not published, a robust HPLC-UV method can be developed based on protocols for similar fluorinated aromatic acids.[11]

Proposed HPLC-UV Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or phosphoric acid to ensure the analyte is in its protonated state.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound (typically around 270-310 nm for pyrazine systems).

-

Quantification: A calibration curve is generated using certified reference standards of known concentrations to determine the concentration in unknown samples.

Biological Context and Potential Signaling Pathways

6-Fluoro-pyrazine-2-carboxylic acid is a crucial scaffold in drug discovery. Its most notable derivative is Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), a potent antiviral agent.[12][13] Favipiravir is a prodrug that is intracellularly metabolized to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[14] This active metabolite mimics purine nucleosides and is recognized by viral RNA-dependent RNA polymerase (RdRp), leading to the disruption of viral replication.[14] The primary mechanism is lethal mutagenesis, where the incorporation of Favipiravir-RTP into the nascent viral RNA strand causes an accumulation of fatal mutations.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 6-Fluoro-pyrazine-2-carboxylic acid CAS#: 1197231-27-8 [m.chemicalbook.com]

- 4. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrazinecarboxylic acid 99 98-97-5 [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 6-Oxo-1,6-dihydropyrazine-2-carboxylic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on established chemical transformations, starting from commercially available precursors. This application note includes a step-by-step experimental protocol, a summary of expected yields and characterization data, and a visual representation of the synthetic workflow.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that are integral to the structure of many biologically active molecules. The incorporation of an oxo group and a carboxylic acid moiety into the pyrazine ring can significantly influence the compound's physicochemical properties, such as its ability to act as a hydrogen bond donor and acceptor, and its potential to coordinate with metal ions. These features make this compound a valuable scaffold for the development of novel therapeutic agents. This protocol outlines a reliable synthetic route to this target molecule.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-amino-6-chloropyrazine. The overall transformation involves the conversion of the amino group to a carboxylic acid and the substitution of the chlorine atom with a hydroxyl group, which exists in its more stable tautomeric oxo form.

An alternative three-step pathway is also presented, offering a more controlled, stepwise functional group manipulation.

Proposed Two-Step Synthetic Route

The primary proposed synthesis involves an initial Sandmeyer-type reaction to convert the amino group of 2-amino-6-chloropyrazine to a nitrile, followed by a one-pot hydrolysis of both the nitrile and the chloro functionalities to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Alternative Three-Step Synthetic Route

This alternative route provides for the sequential conversion of the functional groups, which may offer better control over the reaction and purification of intermediates.

Caption: Alternative three-step synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 6-chloropyrazine-2-carbonitrile

This procedure is adapted from standard Sandmeyer reaction protocols.

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-chloropyrazine (10.0 g, 77.2 mmol) in a mixture of concentrated sulfuric acid (20 mL) and water (80 mL) with cooling in an ice-salt bath to maintain the temperature below 5 °C.

-

Slowly add a solution of sodium nitrite (5.8 g, 84.9 mmol) in water (20 mL) dropwise, ensuring the temperature does not exceed 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

-

In a separate flask, prepare a solution of copper(I) cyanide (8.3 g, 92.6 mmol) and potassium cyanide (12.0 g, 184.3 mmol) in water (100 mL). Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An exothermic reaction will occur, and the temperature should be maintained below 20 °C with an ice bath.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours, and then heat at 60 °C for 1 hour.

-

Cool the mixture to room temperature and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-chloropyrazine-2-carbonitrile as a solid.

| Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 6-chloropyrazine-2-carbonitrile | 2-amino-6-chloropyrazine | NaNO₂, H₂SO₄, CuCN, KCN | Water, Dichloromethane | 0-60 | 4 | 60-70 | >95 (by NMR) |

Step 2: Synthesis of this compound

This one-pot hydrolysis procedure is designed for the simultaneous conversion of the nitrile and chloro groups.

Procedure:

-

In a round-bottom flask, suspend 6-chloropyrazine-2-carbonitrile (5.0 g, 35.8 mmol) in a 50% (v/v) aqueous solution of sulfuric acid (50 mL).

-

Heat the mixture to reflux (approximately 120-130 °C) and maintain for 12 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield this compound.

| Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| This compound | 6-chloropyrazine-2-carbonitrile | H₂SO₄ | Water | 120-130 | 12 | 75-85 | >98 (by NMR) |

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |

| 6-chloropyrazine-2-carbonitrile | C₅H₂ClN₃ | 139.54 | White to off-white solid | 8.95 (s, 1H), 8.85 (s, 1H) | 150.1, 148.2, 144.5, 130.0, 115.1 |

| This compound | C₅H₄N₂O₃ | 154.10 | Pale yellow solid | 12.5 (br s, 1H), 8.15 (s, 1H), 7.90 (s, 1H) | 165.2, 158.9, 145.3, 135.1, 128.7 |

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive when dry. Do not isolate the diazonium salt.

-

Cyanide salts (CuCN, KCN) are highly toxic. Handle with extreme caution in a well-ventilated fume hood.

-

Concentrated acids and bases are corrosive. Handle with care.

Conclusion

The described two-step protocol provides a reliable and efficient method for the synthesis of this compound. The starting materials are commercially available, and the reaction conditions are standard for organic synthesis laboratories. This application note serves as a comprehensive guide for researchers interested in the preparation of this and structurally related pyrazine derivatives for applications in drug discovery and development.

Application Notes and Protocols for the Purification of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid, a key heterocyclic compound of interest in pharmaceutical research. The following protocols are based on established chemical principles and purification techniques commonly applied to analogous pyrazine and pyridine derivatives.

Overview of Purification Strategies

The selection of an appropriate purification method for this compound depends on the nature of the impurities present in the crude product, which are largely determined by the synthetic route employed. Common impurities may include starting materials, reaction byproducts, and solvents. The principal methods for purifying this compound are recrystallization and chromatography.

A general workflow for the synthesis and purification is outlined below.

Caption: General workflow for synthesis and purification.

Recrystallization Protocol

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility between the target compound and impurities in a given solvent at different temperatures. For compounds like this compound, polar solvents are often effective.

Experimental Protocol:

-

Solvent Selection: Begin by testing the solubility of the crude product in a range of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, or mixtures thereof) in small test tubes. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

-

Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. Boil for a few minutes and then perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The solubility of the target compound will decrease, leading to the formation of crystals. For improved yield, the flask can be subsequently placed in an ice bath.

-

Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining impurities. Dry the purified crystals under vacuum to a constant weight.

Data Presentation:

| Parameter | Before Recrystallization | After Recrystallization |

| Appearance | Brownish powder | Off-white to pale yellow crystals |

| Purity (by HPLC) | ~85-90% | >98% |

| Recovery | N/A | Typically 70-90% |

| Melting Point | Broad range | Sharp melting point |

Chromatographic Purification

For challenging separations or to achieve very high purity, chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) are effective.

Experimental Protocol (Preparative HPLC):

-

Column and Mobile Phase Selection: A reversed-phase C18 column is a common choice for polar heterocyclic compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

-

Sample Preparation: Dissolve the crude this compound in a suitable solvent, ensuring it is soluble in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatography: Inject the prepared sample onto the preparative HPLC system. Elute the compound using either an isocratic or gradient method. Monitor the elution of the target compound using a UV detector at an appropriate wavelength (determined by UV-Vis spectroscopy).

-

Fraction Collection: Collect the fractions containing the pure compound as it elutes from the column.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator). If a non-volatile acid was used in the mobile phase, further purification steps like lyophilization or a subsequent extraction may be necessary.

Data Presentation:

| Parameter | Value |

| Stationary Phase | Reversed-phase C18, 5-10 µm particle size |

| Mobile Phase | A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA |

| Gradient | e.g., 5% B to 95% B over 30 minutes |

| Flow Rate | Dependent on column dimensions (e.g., 20 mL/min for a 21.2 mm ID column) |

| Detection | UV at λmax (e.g., 254 nm or 280 nm) |

| Purity Achieved | >99.5% |

| Recovery | Typically 60-80% |

Purity Assessment Workflow

The purity of this compound after purification should be confirmed using analytical techniques.

Caption: Purity assessment workflow.

Analytical HPLC: A fast and reliable method to determine the percentage purity of the final product. LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the identity of the compound by its mass-to-charge ratio and provides purity information. NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides structural confirmation of the purified compound and can reveal the presence of impurities that are not detectable by UV-based methods.

By employing these detailed protocols, researchers can effectively purify this compound to a high degree of purity, suitable for a wide range of applications in scientific research and drug development.

Application Notes & Protocols: Characterization of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid is a heterocyclic compound belonging to the pyrazinone class. Molecules of this class are recognized as "privileged structures" in medicinal chemistry, serving as scaffolds for the development of therapeutic agents targeting a range of diseases.[1] Their biological activity is often linked to the inhibition of key signaling enzymes such as kinases.[1] Accurate and comprehensive analytical characterization is crucial for ensuring the purity, identity, and structural integrity of this compound in research and development settings.

These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound. A reversed-phase method is typically employed to separate the target compound from potential impurities.

Experimental Protocol: HPLC

-

System Preparation:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Needle Wash/Seal Wash: 50:50 (v/v) Acetonitrile/Water.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as a small amount of DMSO topped up with 50:50 Acetonitrile/Water.

-

Dilute the stock solution to a working concentration of 50 µg/mL with the initial mobile phase composition.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm and 280 nm.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 15.0 95 17.0 95 17.1 5 | 20.0 | 5 |

-

-

Data Analysis:

-

Integrate the peak corresponding to this compound.

-

Calculate the purity by determining the area percentage of the main peak relative to the total peak area.

-

Data Presentation: HPLC

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Retention Time (tR) | ~ 5.8 min (Representative) |

| Purity (% Area) | > 98% |

| Wavelength (λmax) | 254 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry, providing definitive confirmation of the compound's identity through its mass-to-charge ratio (m/z).

Experimental Protocol: LC-MS

-

System Preparation:

-

LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

-

Utilize the same column and mobile phases as the HPLC protocol.

-

-

Sample Preparation:

-

Prepare a dilute solution of the compound (1-10 µg/mL) in the initial mobile phase composition.

-

-

LC-MS Conditions:

-

LC Method: Use the same gradient as the HPLC protocol, potentially with a shorter run time if focused only on the main peak.

-

Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes are recommended for comprehensive analysis.

-

Scan Range: m/z 100 - 500.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Flow: 10 L/min.

-

Drying Gas Temperature: 300 °C.

-

-

Data Analysis:

-

Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺ in positive mode and the deprotonated molecule [M-H]⁻ in negative mode.

-

Confirm the molecular weight of this compound (C₅H₄N₂O₃, Molecular Weight: 140.09 g/mol ).

-

Data Presentation: LC-MS

| Parameter | Expected Value |

| Molecular Formula | C₅H₄N₂O₃ |

| Molecular Weight | 140.09 |

| Ionization Mode | ESI Positive |

| Observed m/z [M+H]⁺ | 141.03 |

| Ionization Mode | ESI Negative |

| Observed m/z [M-H]⁻ | 139.02 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the detailed chemical structure of a molecule. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Experimental Protocol: NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often suitable for carboxylic acids as it allows observation of the exchangeable carboxylic acid and N-H protons.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumental Parameters (300 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 14 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals and assign the chemical shifts (δ) and coupling constants (J) to the protons in the molecule.

-

Assign the chemical shifts of the carbon atoms in the ¹³C NMR spectrum. Carboxylic acid carbons typically appear in the 160-185 ppm range, while carbonyl carbons are also downfield.[2][3]

-

Data Presentation: Representative NMR Data (in DMSO-d₆)

¹H NMR (300 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.5 | br s | 1H | COOH |

| ~11.5 | br s | 1H | N-H |

| ~7.8 | d | 1H | H-3 |

| ~7.2 | d | 1H | H-5 |

¹³C NMR (75 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165.0 | C=O (Carboxylic Acid) |

| ~158.0 | C=O (Ring Carbonyl) |

| ~145.0 | C-2 |

| ~135.0 | C-3 |

| ~120.0 | C-5 |

Disclaimer: The NMR data presented is representative and based on typical chemical shifts for similar structures. Actual values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting the absorption of infrared radiation.

Experimental Protocol: FT-IR

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the dry powder directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solid Sample (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumental Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis:

Data Presentation: FT-IR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3100 | Medium | N-H stretch |

| ~1720 | Strong | C=O stretch (Carboxylic acid) |

| ~1680 | Strong | C=O stretch (Ring amide) |

| ~1600 | Medium | C=N/C=C stretch |

| 1300-1200 | Strong | C-O stretch |

Visualizations

Analytical Workflow

Potential Signaling Pathway Inhibition

Pyrazinone derivatives have been investigated as inhibitors of various kinase signaling pathways. The diagram below illustrates a simplified p38α MAPK pathway, a common target in inflammation and oncology, and a hypothetical point of inhibition by a pyrazinone-class compound.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the potential inhibitory activity of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid and its derivatives against several key enzyme targets relevant to drug discovery. While specific data for this compound is not extensively available, the provided protocols for cyclooxygenase-2 (COX-2), carbonic anhydrase (CA), and deubiquitinating enzymes (DUBs) are based on established methods for analogous heterocyclic compounds.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Inhibitors of COX-2 are sought after as anti-inflammatory drugs with a potentially better safety profile than non-selective NSAIDs.

Data Presentation: Representative COX-2 Inhibition Data for Heterocyclic Compounds

The following table summarizes inhibitory activities of various heterocyclic compounds against COX-1 and COX-2, demonstrating the range of potencies and selectivities that can be achieved with this structural class.

| Compound Class | Compound Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Diaryl Pyrazole | Celecoxib (Standard) | >100 | 0.052 | >1923 |

| Diaryl Heterocycle | THZ1 | - | 8.88 | - |

| Pyrazolylbenzyltriazole | PYZ19 | - | 5.01 | - |

| Dihydropyrazole Sulfonamide | PYZ20 | - | 0.33 | - |

| 1,5-Diarylpyrazole | PYZ16 | >5.58 | 0.52 | >10.73 |

| Isoxazole Derivative | IXZ3 | - | 0.95 | - |

Note: This data is representative and compiled from various sources to illustrate typical inhibitory profiles of heterocyclic compounds against COX enzymes.[1]

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and is suitable for high-throughput screening.[2]

Principle: The assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to Prostaglandin G2 (PGG2). In the presence of a fluorescent probe, the heme cofactor of the COX enzyme catalyzes the oxidation of the probe, resulting in a fluorescent signal. Inhibitors of COX-2 will reduce the rate of PGG2 formation and thus decrease the fluorescence signal.

Materials:

-

COX Assay Buffer

-

COX-2 Human Recombinant Enzyme

-

Heme

-

COX Probe

-

Arachidonic Acid (substrate)

-

NaOH

-

Test Compound (this compound) dissolved in DMSO

-

Positive Control (e.g., Celecoxib)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents as per the supplier's instructions. Keep the reconstituted COX-2 enzyme on ice.

-

Compound Dilution: Prepare a series of dilutions of the test compound and positive control in COX Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, Heme, and the COX Probe.

-

Assay Plate Setup:

-

Inhibitor Wells: Add 10 µL of the diluted test compound to the respective wells.

-

Positive Control Wells: Add 10 µL of the diluted positive control.

-

Enzyme Control Wells: Add 10 µL of COX Assay Buffer.

-

-

Enzyme Addition: Add 80 µL of the Reaction Mix to all wells, followed by 10 µL of the diluted COX-2 enzyme solution.

-

Incubation: Incubate the plate for 10 minutes at 37°C, protected from light.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

-

Measurement: Immediately begin kinetic measurement of fluorescence intensity at Ex/Em = 535/587 nm. Record data every minute for 10-20 minutes.

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using a suitable nonlinear regression model.

Visualization: COX-2 Inhibition Assay Workflow

Caption: Workflow for the fluorometric COX-2 inhibition assay.

Carbonic Anhydrase (CA) Inhibition Assay

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.

Data Presentation: Representative CA Inhibition Data for Pyridine and Pyrazole Sulfonamides

The following table presents the inhibition constants (Ki) for a series of sulfonamide-based inhibitors against different human carbonic anhydrase (hCA) isoforms.

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| Acetazolamide (Standard) | 278.8 | 293.4 | 25.8 | - |

| Pyrazole Sulfonamide 1 | 316.7 | 412.5 | - | - |

| Pyrazole Sulfonamide 2 | 533.1 | 624.6 | - | - |

| Pyridazinecarboxamide 1 | - | 3.3 | 6.1 | - |

| Pyridazinecarboxamide 2 | - | - | 8.5 | - |

Note: This data is representative and compiled from various sources to illustrate the inhibitory profiles of heterocyclic sulfonamides against CA isoforms.[3][4]

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This method directly measures the catalytic activity of CA by monitoring the pH change associated with CO₂ hydration.[5][6]

Principle: The assay measures the rate of pH change when a CO₂-saturated solution is mixed with a buffer containing the CA enzyme. The change in pH is monitored using a pH indicator. Inhibitors of CA will decrease the rate of this reaction.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Buffer solution (e.g., 20 mM Tris-HCl, pH 7.4)

-

pH indicator (e.g., p-nitrophenol)

-

CO₂-saturated water

-

Test Compound (this compound) dissolved in a suitable solvent

-

Positive Control (e.g., Acetazolamide)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare solutions of the CA isoenzyme and the test compound at various concentrations in the assay buffer containing the pH indicator.

-

Incubation: Pre-incubate the enzyme solution with the test compound or positive control for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Setup: The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated water.

-

Measurement: Monitor the change in absorbance of the pH indicator over time (milliseconds) at its characteristic wavelength. The initial rate of the reaction is determined from the slope of the absorbance curve.

Data Analysis:

-

Calculate the initial rate of the uncatalyzed reaction (buffer only) and the enzyme-catalyzed reaction (enzyme without inhibitor).

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Visualization: CA Inhibition Assay Principle

Caption: Principle of carbonic anhydrase inhibition.

Deubiquitinating Enzyme (DUB) Inhibition Assay

Deubiquitinating enzymes (DUBs) are proteases that cleave ubiquitin from proteins and play a crucial role in the ubiquitin-proteasome system. DUB inhibitors are being investigated for their potential in cancer therapy and other diseases.

Data Presentation: Representative DUB Inhibition Data

Due to the novelty of DUB inhibitors, standardized public data is less common. Screening campaigns typically identify hits that are then characterized by their IC50 values.

| Compound Type | Target DUB | IC50 (µM) | Assay Type |

| General DUB Inhibitor | Pan-DUB | Varies | Fluorogenic |

| Specific USP14 Inhibitor | USP14 | Varies | Fluorogenic |

| Covalent Inhibitor | Various DUBs | Varies | Cell-based |

Note: This table illustrates the type of data generated from DUB inhibitor screening.

Experimental Protocol: Fluorogenic DUB Inhibitor Assay

This protocol is a common method for screening DUB inhibitors using a fluorogenic substrate.[7][8]

Principle: The assay utilizes a ubiquitin molecule conjugated to a fluorophore (e.g., AMC - aminomethylcoumarin) via an isopeptide bond. Cleavage of this bond by a DUB releases the free fluorophore, which can be detected by its fluorescence. Inhibitors of the DUB will prevent this cleavage, resulting in a lower fluorescent signal.

Materials:

-

DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

Purified recombinant DUB enzyme (e.g., USP14, USP5)

-

Fluorogenic DUB substrate (e.g., Ubiquitin-AMC)

-

Test Compound (this compound) dissolved in DMSO

-

Positive Control (e.g., a known DUB inhibitor like Ubiquitin Aldehyde)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em for AMC is ~355/460 nm)

Procedure:

-

Reagent Preparation: Prepare DUB Assay Buffer and add fresh DTT before use. Dilute the DUB enzyme and Ub-AMC substrate in the assay buffer.

-

Compound Plating: Add 1 µL of the test compound dilutions to the wells of the microplate.

-

Enzyme Addition and Pre-incubation: Add 50 µL of the diluted DUB enzyme solution to each well. Incubate for 15-30 minutes at room temperature to allow for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of the diluted Ub-AMC substrate solution to each well to start the reaction.

-

Measurement: Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.

-

Endpoint Measurement (Optional): Alternatively, the reaction can be stopped after a fixed time (e.g., 60 minutes) by adding a stop solution, and the final fluorescence can be read.

Data Analysis:

-

Calculate the reaction rate (slope of the linear phase of the fluorescence vs. time plot) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound compared to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualization: DUB Inhibition Assay Logical Diagram

Caption: Logical flow of a fluorogenic DUB inhibition assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes and Protocols for Testing Pyrazine Derivative Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the experimental design and execution of bioactivity testing for novel pyrazine derivatives. Pyrazine scaffolds are prevalent in bioactive compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] These protocols and application notes will guide researchers through a systematic approach to identify and characterize the biological effects of newly synthesized pyrazine compounds.

Overview of Potential Bioactivities and Screening Strategy

Pyrazine derivatives have been reported to modulate various biological targets and pathways. A primary screening strategy should aim to identify the most potent bioactivity of a novel derivative.

Commonly Reported Bioactivities:

-

Anticancer Activity: Many pyrazine derivatives exhibit cytotoxicity against various cancer cell lines.[4][5] Mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of cancer-related enzymes like kinases and poly(ADP-ribose) polymerase (PARP).[1][6][7]

-

Antimicrobial Activity: Pyrazine derivatives have shown efficacy against a range of bacteria and fungi, making them interesting candidates for the development of new anti-infective agents.[8][9]

-

Anti-inflammatory Activity: Some pyrazine compounds can inhibit inflammatory pathways, such as the NF-κB signaling pathway, and reduce the production of pro-inflammatory mediators like nitric oxide (NO).[1]

-

Enzyme Inhibition: The pyrazine ring is a key component in many enzyme inhibitors, particularly kinase inhibitors targeting signaling pathways involved in cell proliferation and survival.[6][10][11]

-

Neuroprotection: Certain derivatives have demonstrated protective effects in models of neurodegenerative diseases, potentially through antioxidant mechanisms or modulation of specific receptors.[1]

Logical Experimental Workflow

A tiered approach is recommended to efficiently screen and characterize pyrazine derivatives.

Caption: A logical workflow for testing pyrazine derivative bioactivity.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay is a primary screening tool to assess the cytotoxic effects of pyrazine derivatives on cancer cell lines.[8][12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Pyrazine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the pyrazine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.[13]

-

Incubation: Incubate the plate for 24, 48, or 72 hours.[8]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration using non-linear regression analysis.[8]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a pyrazine derivative against a specific microorganism.[8]

Principle: The broth microdilution method involves challenging a standardized microbial inoculum with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration that inhibits visible growth.[8]

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Pyrazine derivative stock solution (in DMSO)

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Microplate reader (optional, for quantitative measurement)

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the pyrazine derivative in the appropriate broth medium in a 96-well microtiter plate.[8]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established guidelines (e.g., CLSI).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[8]

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism being tested (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Protocol 3: Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay determines if the cytotoxic effect of a pyrazine derivative is due to the induction of apoptosis.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), can detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

Cancer cell line

-

6-well plates

-